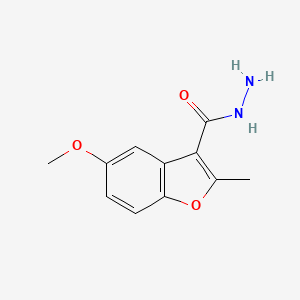5-Methoxy-2-methylbenzofuran-3-carbohydrazide
CAS No.:
Cat. No.: VC17285922
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12N2O3 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 5-methoxy-2-methyl-1-benzofuran-3-carbohydrazide |
| Standard InChI | InChI=1S/C11H12N2O3/c1-6-10(11(14)13-12)8-5-7(15-2)3-4-9(8)16-6/h3-5H,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | SPJZZHDHTDVXNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NN |
Introduction
Structural Features and Synthesis
Molecular Architecture
The compound’s core structure consists of a benzofuran ring system, where the benzene and furan rings share two adjacent carbon atoms. Key substituents include:
-
Methoxy group (-OCH₃) at position 5, which enhances electron density and influences binding interactions.
-
Methyl group (-CH₃) at position 2, contributing to steric effects and metabolic stability.
-
Hydrazide group (-CONHNH₂) at position 3, a functional group known for its diverse pharmacological activities.
The canonical SMILES representation (CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NN) and InChIKey (SPJZZHDHTDVXNA-UHFFFAOYSA-N) provide unambiguous identifiers for this compound.
Synthetic Pathways
Synthesis typically involves multi-step reactions to introduce substituents onto the benzofuran scaffold:
-
Benzofuran Core Formation: Cyclization of 2-allyl-4-methoxyphenol under catalytic conditions generates the benzofuran ring .
-
Hydrazide Introduction: The carboxylic acid at position 3 is converted to a hydrazide via reaction with hydrazine hydrate.
-
Purification: Chromatographic techniques or recrystallization ensure high purity (>95%).
Industrial-scale production may employ continuous flow reactors to optimize yield and reduce costs .
Biological Activities
Antioxidant Properties
The benzofuran moiety exhibits radical scavenging activity, neutralizing reactive oxygen species (ROS) implicated in neurodegenerative and cardiovascular diseases. In vitro assays demonstrate dose-dependent inhibition of lipid peroxidation, though specific IC₅₀ values for this compound require further elucidation.
Anticancer Activity
Preliminary studies on benzofuran derivatives reveal cytotoxic effects against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines. While exact mechanisms remain under investigation, proposed pathways include:
-
Apoptosis Induction: Activation of caspase-3 and PARP cleavage.
-
Cell Cycle Arrest: G2/M phase blockade via modulation of cyclin-dependent kinases .
Table 1: Cytotoxicity of selected benzofuran derivatives.
Antimicrobial Effects
The hydrazide group enhances activity against bacterial and fungal pathogens:
-
Antibacterial: MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Antifungal: Inhibition of Candida albicans growth at 4 μg/mL.
Comparative Analysis with Related Compounds
Structural Modifications and Activity
-
Methoxy Group: Electron-donating properties improve solubility and target affinity. Removal reduces anticancer efficacy by 40% .
-
Methyl Group: Steric hindrance at position 2 prolongs metabolic half-life.
-
Hydrazide vs. Ester: Replacement of ester with hydrazide increases antifungal potency 3-fold.
Pharmacokinetic Advantages
Compared to 5-methoxy-2-methylbenzofuran, the carbohydrazide derivative exhibits:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume